N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
This compound is a structurally complex molecule featuring a central ethyl linker bridging an azetidine (a four-membered nitrogen-containing heterocycle) and a thiophen-3-yl group. The carboxamide moiety is substituted with a 2,5-dimethylfuran ring, imparting unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-8-14(12(2)20-11)16(19)17-9-15(18-5-3-6-18)13-4-7-21-10-13/h4,7-8,10,15H,3,5-6,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAZKHPGWVFJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, often referred to as AZET, is a compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.51 g/mol
- InChI Key : OXTYRYGBAJLCCZ-UHFFFAOYSA-N
- SMILES Notation : CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3
Synthesis
The synthesis of AZET involves a multi-step process that includes the coupling of key intermediates such as 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine and 2-(methylthio)phenacyl bromide. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the compound.
Antimicrobial Activity
AZET has demonstrated promising antimicrobial properties against a range of pathogens. Research indicates that compounds with similar structural features exhibit activity against Gram-positive bacteria and drug-resistant fungal strains. The 2,5-dimethylphenyl scaffold is particularly noteworthy for its broad-spectrum antimicrobial activity, which has been observed in various derivatives .
Table 1: Antimicrobial Activity of AZET Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| AZET | Staphylococcus aureus | Effective against methicillin-resistant strains |
| AZET | Candida auris | Superior activity compared to fluconazole |
| AZET | Enterococcus faecium | Active against vancomycin-resistant strains |
Anticancer Activity
In vitro studies have shown that AZET exhibits anticancer properties against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancerous cells.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of AZET on A549 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The study also highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The structural modifications on AZET influence its biological activity significantly. For instance, variations in the substituents on the thiophene ring or alterations in the furan moiety can enhance or diminish its antimicrobial and anticancer effects. This aspect is crucial for the rational design of more potent derivatives .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
